molecular formula C18H20N2O4S3 B3291696 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide CAS No. 873010-58-3

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide

Cat. No.: B3291696
CAS No.: 873010-58-3
M. Wt: 424.6 g/mol
InChI Key: KHDOJOLMEKKYDD-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-sulfonamide group connected via an ethyl linker to a 4-methyl-1,3-thiazole ring substituted with a 3,4-dimethoxyphenyl moiety. Its molecular weight is 466.55 g/mol, with the formula C₂₁H₂₃N₂O₅S₃. The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive molecules, often enhancing binding affinity through π-π interactions. The thiazole ring contributes to metabolic stability, while the sulfonamide group may facilitate hydrogen bonding in biological targets .

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S3/c1-12-16(8-9-19-27(21,22)17-5-4-10-25-17)26-18(20-12)13-6-7-14(23-2)15(11-13)24-3/h4-7,10-11,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDOJOLMEKKYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the thiazole derivative class and features a thiophene sulfonamide structure. Its IUPAC name is N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-thiophene-2-sulfonamide. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent modifications to introduce the dimethoxyphenyl group and thiophene sulfonamide moiety.

Biological Activity

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. For instance, a study reported that thiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range (e.g., 1.61 ± 1.92 µg/mL) . The presence of specific substituents on the phenyl ring enhances this activity, suggesting a structure-activity relationship (SAR) where electron-donating groups increase potency.

Antimicrobial Effects

Thiazole derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism likely involves disruption of microbial cell wall synthesis or inhibition of essential enzymes .

Mechanisms of Action

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzyme activity by binding to active sites, thereby blocking substrate access.
  • Signal Transduction Modulation : The compound could interfere with signaling pathways that regulate cell growth and apoptosis.
  • Induction of Apoptosis : Evidence suggests that it may induce programmed cell death in cancer cells through various pathways .

Case Studies

Several studies have highlighted the efficacy of thiazole-based compounds in clinical settings:

  • Cytotoxicity Studies : A recent investigation evaluated the cytotoxic effects of a series of thiazole derivatives against human cancer cell lines (HeLa and Jurkat). The results indicated that certain modifications in the molecular structure significantly enhanced anticancer activity compared to standard treatments like doxorubicin .
  • Antimicrobial Testing : In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed notable inhibitory effects, suggesting potential applications in developing new antimicrobial agents .

Data Tables

Property Value
Molecular FormulaC22H26N2O4S
Molecular Weight446.6 g/mol
Anticancer Activity (IC50)1.61 ± 1.92 µg/mL (varies by cell line)
Antimicrobial SpectrumActive against various bacterial strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives

The compound shares structural homology with other sulfonamides, differing in substituents and heterocyclic systems:

Compound Name Key Features Molecular Weight Substituents/Modifications Evidence Source
N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide Thiophene-2-sulfonamide, 4-methylthiazole, 3,4-dimethoxyphenyl 466.55 Thiophene ring, ethyl linker
N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzene-1-sulfonamide Nitrobenzene sulfonamide, same thiazole core 463.53 Electron-withdrawing nitro group
N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide Fluorinated benzene sulfonamide 466.55 Fluoro and methoxy substituents
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide Thiazolo[5,4-b]pyridine core, thiophene sulfonamide Not provided Pyridine-thiazole fusion
  • Fluorine substitution (e.g., 3-fluoro-4-methoxy) may enhance lipophilicity and bioavailability due to increased membrane permeability .

Thiazole/Thiadiazole Heterocycles

The 4-methyl-1,3-thiazole core distinguishes the compound from thiadiazole-based analogs:

Compound Name Heterocycle Core Biological Relevance Evidence Source
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole 1,3,4-Thiadiazole Antimicrobial, fungicidal activities
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole Insecticidal properties
  • Key Insights: Thiadiazoles (e.g., 1,3,4-thiadiazole) exhibit tautomerism and planar structures, enabling diverse intermolecular interactions (e.g., C–H∙∙∙N hydrogen bonds) . The methyl group on the thiazole ring increases lipophilicity, which may improve membrane penetration compared to unsubstituted thiadiazoles .

Substituent Effects: 3,4-Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl moiety is shared with compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) :

  • Rip-B (Mol. Weight: ~299 g/mol) replaces the sulfonamide-thiazole system with a benzamide group.
  • The ethyl linker in both compounds suggests similar conformational flexibility, but Rip-B’s amide group may confer different metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide

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